molecular formula C19H21ClN2O5 B8499565 Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-

Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-

Cat. No.: B8499565
M. Wt: 392.8 g/mol
InChI Key: HWIUNNSTOZQJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]- is a useful research compound. Its molecular formula is C19H21ClN2O5 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21ClN2O5

Molecular Weight

392.8 g/mol

IUPAC Name

3-chloro-5-[2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-4-ylamino]ethoxy]benzoic acid

InChI

InChI=1S/C19H21ClN2O5/c1-19(2,3)27-18(25)22(15-4-6-21-7-5-15)8-9-26-16-11-13(17(23)24)10-14(20)12-16/h4-7,10-12H,8-9H2,1-3H3,(H,23,24)

InChI Key

HWIUNNSTOZQJBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC1=CC(=CC(=C1)C(=O)O)Cl)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-[2-(tert-butoxycarbonyl-pyridin-4-yl-amino)-ethoxy]-5-chloro-benzoic acid methyl ester (0.58 g) in a mixture of 1,4-dioxane (5 ml) and water (5 ml) was added 2M sodium hydroxide solution (0.72 ml). The reaction mixture was stirred at room temperature for 20 h, acidified by the addition of 2M hydrochloric acid (0.75 ml) and then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water, the aqueous layer removed and the organic phase washed with further water and dried with brine and over sodium sulphate. Concentration of the organic phase under reduced pressure gave the title compound as a yellow solid (0.32 g).
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three

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